Lipophilicity Comparison: 2,5-Difluoro vs. 2,6-Difluoro Regioisomers
2,5-Difluoronicotinonitrile exhibits measurably lower lipophilicity than its 2,6-difluoro regioisomer. The calculated LogP for 2,5-difluoronicotinonitrile is 1.23 , whereas 2,6-difluoronicotinonitrile has a reported LogP of 1.68 . This represents an absolute difference of 0.45 LogP units, corresponding to a predicted 2.8-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP / Partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.23 (calculated) |
| Comparator Or Baseline | 2,6-Difluoronicotinonitrile; LogP = 1.68 (calculated) |
| Quantified Difference | ΔLogP = 0.45 (2.8-fold lower partition coefficient) |
| Conditions | Calculated physicochemical parameters; computational prediction |
Why This Matters
Lower LogP indicates reduced hydrophobicity, affecting organic/aqueous phase partitioning during extraction and purification, as well as potential passive membrane diffusion in biological assays—a selection criterion when optimizing physicochemical properties in SAR campaigns.
